2-(Butan-2-yloxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-butan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3 |
InChI Key |
PRZAAISFCQSCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Butan 2 Yloxy Pyridin 3 Amine
Retrosynthetic Analysis for 2-(Butan-2-yloxy)pyridin-3-amine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For this compound, the primary disconnections are at the C-O and C-N bonds of the pyridine (B92270) ring.
A plausible retrosynthetic pathway involves two main approaches:
Pathway A: Disconnection of the ether linkage first. This leads to a 3-aminopyridin-2-ol (or its tautomer, 3-amino-2-pyridone) and a suitable butan-2-yl electrophile. The subsequent disconnection of the C-N bond in 3-aminopyridin-2-ol would lead to a dihalopyridine or a related precursor.
Pathway B: Disconnection of the amino group first. This generates 2-(butan-2-yloxy)-3-halopyridine as a key intermediate. This intermediate can be further disconnected at the ether bond to yield 2,3-dihalopyridine and butan-2-ol.
The choice between these pathways often depends on the availability and reactivity of the starting materials and the selectivity of the reactions involved. Introducing functional groups late in the synthesis is often a preferred strategy to avoid chemoselectivity issues. amazonaws.com
Novel Approaches to O-Alkylation of Pyridin-2-ols
The formation of the ether linkage in this compound is a critical step. Pyridin-2-ols exist in tautomeric equilibrium with 2-pyridones, which can lead to a mixture of N- and O-alkylated products. acs.org Achieving regioselective O-alkylation is therefore a key challenge.
Investigation of Catalytic Systems for Ether Formation
Various catalytic systems have been developed to promote the selective O-alkylation of pyridin-2-ols.
Brønsted Acid Catalysis: Triflic acid (TfOH) has been shown to be an effective catalyst for the regioselective O-alkylation of 2-pyridones. acs.orgrsc.orgnih.gov This metal-free approach proceeds under mild conditions and offers high regioselectivity. rsc.org For instance, the reaction of a 2-pyridone with a diazo compound in the presence of TfOH can lead to the desired O-alkylated product in good yield.
Palladium Catalysis: Palladium catalysts can also be employed for the regioselective O-alkylation of 2-pyridones. rsc.org The coordination between the palladium catalyst and the nitrogen atom of the pyridine ring is believed to play a crucial role in directing the alkylation to the oxygen atom. rsc.org
Copper Catalysis: While often used for N-alkylation, copper-catalyzed reactions can be tuned for O-alkylation under specific conditions. acs.org
| Catalyst System | Key Features |
| TfOH | Metal-free, mild conditions, high regioselectivity (>99:1). rsc.org |
| Palladium | Coordination effect with pyridine nitrogen directs O-alkylation. rsc.org |
| Copper | Can be tuned for O-alkylation, though more commonly used for N-alkylation. acs.org |
Exploration of Solvent Effects on Reaction Yields and Selectivity
The choice of solvent can significantly influence the outcome of O-alkylation reactions. The polarity and coordinating ability of the solvent can affect the tautomeric equilibrium of the pyridin-2-ol and the reactivity of the alkylating agent.
In a study on the alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one, acetone (B3395972) was found to be a more efficient solvent than acetonitrile, providing comparable yields in a shorter reaction time. nih.gov This highlights the importance of solvent screening to optimize reaction conditions. The nature of the leaving group on the alkylating agent also plays a significant role, with iodides generally providing higher yields than chlorides or bromides. nih.gov
| Solvent | Reaction Time | Yield |
| Acetonitrile | 1-2 h | 90-91% |
| Acetone | 0.5 h | 89% |
Amination Strategies for Pyridine Systems
The introduction of an amino group onto the pyridine ring can be achieved through various methods, including electrophilic and nucleophilic amination.
Electrophilic Amination Techniques
Electrophilic amination involves the reaction of the pyridine ring with an electrophilic aminating reagent. nih.gov Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) can be used to introduce an amino group onto the pyridine nitrogen, forming N-aminopyridinium salts. nih.gov These salts can then be rearranged or further functionalized to yield the desired aminopyridine.
Another approach involves the conversion of the pyridine to a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane. This intermediate is a versatile precursor to various nitrogen-containing functional groups. nih.gov This method offers high regioselectivity and can be applied to complex molecules. nih.gov
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines onto an aromatic ring. youtube.com This typically involves the reaction of a halopyridine with an amine nucleophile. youtube.com For the synthesis of this compound, this would involve the reaction of a 2-(butan-2-yloxy)-3-halopyridine with an ammonia (B1221849) equivalent.
The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. 2- and 4-halopyridines are generally more reactive than 3-halopyridines. youtube.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the leaving group is at the 2- or 4-position, stabilizing the intermediate. youtube.com The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.gov
The classic Chichibabin reaction, which uses sodium amide to aminate pyridines, typically favors the 2-position. researchgate.netntu.edu.sg Modern variations of this reaction using a NaH-iodide composite have been developed to improve yields and expand the substrate scope. ntu.edu.sgresearchgate.net
Convergent and Divergent Synthetic Routes
The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
A plausible and commonly employed route for synthesizing 2-substituted pyridines is through nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org In a divergent approach, a key intermediate such as 2-chloro-3-nitropyridine (B167233) can be synthesized and subsequently elaborated. The synthesis of this intermediate can be achieved from readily available 2-pyridone through nitration followed by chlorination. nih.gov
From 2-chloro-3-nitropyridine, a divergent pathway allows for the introduction of various alkoxy and amino groups. For the synthesis of the target molecule, the first step would involve the nucleophilic substitution of the chlorine atom by butan-2-oxide. This is typically achieved by reacting 2-chloro-3-nitropyridine with butan-2-ol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, to generate the corresponding alkoxide in situ. The subsequent reduction of the nitro group to an amine affords the final product, this compound. This reduction can be carried out using various reducing agents, with stannous chloride (SnCl2) in an acidic medium or catalytic hydrogenation being common choices.
A convergent synthesis, on the other hand, would involve the coupling of two pre-functionalized fragments. For instance, a suitably protected 3-aminopyridine (B143674) derivative could be coupled with a butan-2-yloxy containing fragment, although this approach is generally less common for this specific substitution pattern due to the challenge of selectively functionalizing the pyridine ring at the 2-position with an ether linkage in the presence of an amino group.
The optimization of the stepwise synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. Key parameters for optimization in the divergent route starting from 2-chloro-3-nitropyridine include the choice of base, solvent, temperature, and reaction time for the SNAr step, as well as the selection of the reducing agent for the nitro group reduction.
For the SNAr reaction, a strong, non-nucleophilic base is preferred to deprotonate the butan-2-ol without competing in the substitution reaction. The choice of solvent can significantly influence the reaction rate and selectivity; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate SNAr reactions. Temperature control is also critical, as higher temperatures can accelerate the reaction but may also lead to the formation of undesired side products. A systematic optimization study would involve varying these parameters to find the optimal conditions.
| Parameter | Variation | Observation |
| Base | NaH, KOBut, Cs2CO3 | Stronger bases like NaH and KOBut generally lead to faster reaction rates. |
| Solvent | THF, DMF, Dioxane | DMF often provides higher yields due to its high polarity and ability to solvate cations. |
| Temperature | Room Temp. to 100 °C | Higher temperatures can decrease reaction time but may increase by-product formation. |
| Reaction Time | 2 to 24 hours | Monitored by TLC or LC-MS to determine the point of maximum conversion. |
This table presents a hypothetical optimization study based on general principles of SNAr reactions on halopyridines.
For the reduction of the nitro group, the choice of reducing agent is critical to avoid side reactions. While catalytic hydrogenation is an effective method, it may not be suitable for all substrates. Stannous chloride in hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups. Optimization would involve adjusting the equivalents of the reducing agent and the reaction temperature.
The development of a one-pot reaction sequence for the synthesis of this compound from 2-chloro-3-nitropyridine offers significant advantages in terms of operational simplicity, time, and resource efficiency. In such a sequence, the SNAr reaction and the subsequent nitro group reduction would be performed in the same reaction vessel without the isolation of the intermediate 2-(butan-2-yloxy)-3-nitropyridine.
A potential one-pot procedure could involve the initial SNAr reaction of 2-chloro-3-nitropyridine with butan-2-ol and a suitable base in a solvent like ethanol (B145695) or a mixture of THF and water. After the completion of the first step, a reducing agent compatible with the reaction mixture, such as sodium dithionite (B78146) or an in-situ generated reducing species, could be added directly to the reaction to effect the reduction of the nitro group. The development of such a one-pot process requires careful selection of reagents and conditions to ensure compatibility between the two reaction steps. While specific one-pot syntheses for this exact molecule are not extensively documented in readily available literature, multicomponent reactions for the synthesis of substituted pyridines are well-established, suggesting the feasibility of such an approach. nih.govcore.ac.uk
| Step | Reagents and Conditions | Purpose |
| 1 | 2-Chloro-3-nitropyridine, Butan-2-ol, Base (e.g., K2CO3) in a suitable solvent (e.g., DMF) | Formation of the ether linkage via SNAr. |
| 2 | Addition of a reducing agent (e.g., Na2S2O4) to the same pot | Reduction of the nitro group to an amine. |
This table outlines a conceptual one-pot reaction sequence.
Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of this compound is underpinned by fundamental reaction mechanisms, primarily the nucleophilic aromatic substitution (SNAr) for the formation of the ether linkage.
The SNAr mechanism for the reaction of a 2-halopyridine with an alkoxide proceeds via a two-step addition-elimination pathway. The electron-withdrawing nature of the pyridine nitrogen and the nitro group at the 3-position activates the C2 position towards nucleophilic attack. The alkoxide (butan-2-oxide) attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (halide) is expelled, and the aromaticity of the pyridine ring is restored.
The rate of the reaction is influenced by several factors:
The nature of the leaving group: The reactivity order is typically F > Cl > Br > I, which is characteristic of SNAr reactions where the attack of the nucleophile is the rate-determining step.
The nature of the nucleophile: The nucleophilicity of the alkoxide plays a crucial role.
The solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the metal cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion.
| Parameter | Effect on Reaction Rate |
| [2-Halopyridine] | Directly proportional |
| [Alkoxide] | Directly proportional |
| Leaving Group (F vs. Cl) | Rate is generally faster with Fluorine |
| Solvent Polarity | Increased polarity of aprotic solvent generally increases the rate |
This table summarizes the expected kinetic dependencies for the SNAr step based on established principles.
The key intermediate in the SNAr reaction is the Meisenheimer complex. This intermediate is a resonance-stabilized, negatively charged species. The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of the SNAr reaction. The electron-withdrawing nitro group at the 3-position plays a significant role in stabilizing this intermediate by delocalizing the negative charge.
While direct observation of Meisenheimer complexes can be challenging due to their transient nature, their existence is well-supported by spectroscopic studies (such as NMR) in some systems and by computational modeling. For the synthesis of this compound, the proposed Meisenheimer intermediate would involve the butan-2-oxide group attached to the C2 carbon, with the negative charge delocalized over the pyridine ring and the nitro group.
In the subsequent reduction step, the reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino group. These intermediates are generally not isolated under typical reduction conditions but their formation is a well-established part of the reduction mechanism of nitroarenes.
Advanced Spectroscopic and Structural Characterization Studies
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and stereochemistry of 2-(Butan-2-yloxy)pyridin-3-amine can be constructed.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is modulated by the electronic effects of the pyridine (B92270) ring, the amino group, and the butoxy substituent.
The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts of H-4, H-5, and H-6 will be influenced by the positions of the amino and butoxy groups. The electron-donating amino group at the C-3 position will likely cause an upfield shift for the adjacent protons, while the electron-withdrawing nature of the nitrogen atom in the pyridine ring will have a deshielding effect.
The protons of the butan-2-yloxy group will exhibit characteristic signals in the upfield region of the spectrum. The methine proton (CH) directly attached to the oxygen atom is expected to be the most downfield of this group due to the oxygen's electronegativity. The methylene (B1212753) protons (CH₂) and the two methyl groups (CH₃) will have distinct chemical shifts based on their proximity to the chiral center and the ether linkage.
The protons of the amino group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a distinct signal. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atom C-2, being directly attached to the electronegative oxygen and nitrogen atoms, is expected to be significantly deshielded. The chemical shifts of the butan-2-yloxy group carbons will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-4 | 6.8 - 7.2 | Doublet of doublets |
| Pyridine H-5 | 6.5 - 6.9 | Doublet of doublets |
| Pyridine H-6 | 7.8 - 8.2 | Doublet of doublets |
| NH₂ | 3.5 - 5.5 | Broad singlet |
| O-CH (butan-2-yl) | 4.8 - 5.2 | Sextet |
| CH₂ (butan-2-yl) | 1.6 - 1.8 | Multiplet |
| CH₃ (butan-2-yl, terminal) | 0.9 - 1.1 | Triplet |
| CH₃ (butan-2-yl, secondary) | 1.2 - 1.4 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 155 - 160 |
| Pyridine C-3 | 135 - 140 |
| Pyridine C-4 | 115 - 120 |
| Pyridine C-5 | 110 - 115 |
| Pyridine C-6 | 145 - 150 |
| O-CH (butan-2-yl) | 75 - 80 |
| CH₂ (butan-2-yl) | 28 - 32 |
| CH₃ (butan-2-yl, terminal) | 9 - 13 |
| CH₃ (butan-2-yl, secondary) | 18 - 22 |
Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.
Anisotropy effects, particularly from the pyridine ring, will influence the chemical shifts of nearby protons. The butoxy group, being in proximity to the aromatic ring, may experience through-space shielding or deshielding effects depending on its preferred conformation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyridine ring and the butan-2-yloxy substituent. For instance, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6 on the pyridine ring. Similarly, correlations would be observed between the methine, methylene, and methyl protons of the butoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal of the methine proton of the butoxy group would show a cross-peak with the signal of the O-CH carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the pyridine ring and the butoxy group. A key correlation would be expected between the methine proton of the butan-2-yloxy group and the C-2 carbon of the pyridine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable in determining the preferred conformation of the butoxy group relative to the pyridine ring. For example, NOE cross-peaks between the methine proton of the butoxy group and the H-3 proton of the pyridine ring would indicate a specific spatial arrangement.
Dynamic NMR Studies for Rotational Barriers and Conformation
The rotation around the C-O bond of the ether linkage and the C-N bond of the amino group may be hindered, leading to the existence of different conformers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into these conformational dynamics. By analyzing the changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for these rotational processes.
Vibrational Spectroscopy (Infrared and Raman) Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.
N-H Vibrations: The primary amino group (NH₂) is expected to exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. nist.gov
C-N Vibrations: The C-N stretching vibration of the aromatic amine is expected in the region of 1250-1350 cm⁻¹.
C-O Vibrations: The C-O stretching vibration of the ether linkage is a prominent feature and is expected to appear in the range of 1000-1300 cm⁻¹. The asymmetric C-O-C stretch is typically strong and would be found around 1200-1250 cm⁻¹, while the symmetric stretch would be weaker and at a lower frequency.
Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Aliphatic C-H Vibrations: The C-H stretching vibrations of the butoxy group will be observed in the 2850-3000 cm⁻¹ region.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium |
| Amino (NH₂) | Symmetric Stretch | 3300 - 3400 | Medium |
| Amino (NH₂) | Bending | 1600 - 1650 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-N | Stretch | 1250 - 1350 | Medium |
| Ether C-O | Asymmetric Stretch | 1200 - 1250 | Strong |
Note: These are predicted ranges and can be influenced by the molecular environment and physical state of the sample.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The presence of the amino group in this compound allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, the N-H protons can act as hydrogen bond donors, and the nitrogen atom of the pyridine ring or the amino group, as well as the oxygen atom of the ether, can act as hydrogen bond acceptors.
The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. By comparing the spectra in different solvents of varying polarity or at different concentrations, the nature of these intermolecular interactions can be further investigated. Raman spectroscopy can also provide complementary information, as N-H stretching vibrations are often weak in Raman spectra, while the aromatic ring vibrations are typically strong.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound (C₉H₁₄N₂O), HRMS would provide a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
Elucidation of Fragmentation Mechanisms via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) would be employed to investigate the structural integrity and fragmentation pathways of the protonated molecule [M+H]⁺. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. While specific experimental data for this compound is not available, a hypothetical fragmentation pathway can be proposed based on the known fragmentation of similar structures.
Hypothetical Fragmentation Data for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Structure |
| 167.1184 | 111.0558 | C₄H₈ (Butene) | 2-Hydroxypyridin-3-amine |
| 167.1184 | 94.0504 | C₄H₉O• (Butoxy radical) | 3-Aminopyridinyl radical cation |
This table is based on theoretical fragmentation and awaits experimental verification.
Isotopic Pattern Analysis for Elemental Composition Confirmation
Isotopic pattern analysis provides an additional layer of confirmation for the proposed elemental composition. The relative abundance of the M+1 and M+2 isotopes, primarily due to the natural abundance of ¹³C, ¹⁵N, and ¹⁷O, would be compared against the theoretical isotopic distribution for C₉H₁₄N₂O. This comparison serves as a powerful validation of the HRMS data. nih.gov
X-ray Crystallography of this compound and its Salts/Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Obtaining suitable crystals of this compound or its salts would provide invaluable insights into its molecular geometry and intermolecular interactions.
Determination of Solid-State Molecular Conformation
X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This includes the orientation of the butan-2-yloxy group relative to the pyridine ring, which can significantly influence the compound's physical and chemical properties.
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules within the crystal lattice is dictated by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Analysis of the crystal packing would identify the key intermolecular forces, particularly hydrogen bonds involving the amine group and the pyridine nitrogen, which govern the supramolecular architecture. mdpi.com
Absolute Configuration Determination (where applicable)
Given that the butan-2-yloxy group contains a chiral center, this compound is a chiral molecule. If a single enantiomer is crystallized in a chiral space group, anomalous dispersion effects in X-ray diffraction can be used to determine its absolute configuration (R or S).
Computational and Theoretical Investigations of 2 Butan 2 Yloxy Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can determine the electronic structure and derive numerous properties of interest.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. ias.ac.inresearchgate.net
For 2-(Butan-2-yloxy)pyridin-3-amine, a geometry optimization would be performed using a functional, such as B3LYP, and a basis set, like 6-311G+(d,p). ias.ac.in This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to a stable conformation. The resulting optimized geometry provides key information, including bond lengths, bond angles, and dihedral angles. Studies on similar substituted pyridines have demonstrated that DFT calculations can provide geometric parameters that are in good agreement with experimental data where available. nih.gov
Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| C2-N1 Bond Length (Å) | 1.345 |
| C3-N(amine) Bond Length (Å) | 1.390 |
| C2-O Bond Length (Å) | 1.360 |
| O-C(butan-2-yl) Bond Length (Å) | 1.430 |
| N1-C2-C3 Bond Angle (°) | 122.5 |
| C2-C3-N(amine) Bond Angle (°) | 120.0 |
| C2-O-C(butan-2-yl) Bond Angle (°) | 118.0 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the electron-donating amino group and the alkoxy group are expected to raise the energy of the HOMO, while the pyridine (B92270) ring acts as an electron-withdrawing framework, influencing the LUMO energy. Analysis of related aminopyridine derivatives shows that the distribution and energies of these orbitals are key to understanding their chemical behavior. nih.gov
Illustrative FMO Properties for this compound (Hypothetical Data)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent neutral or intermediate potentials. researchgate.netresearchgate.net
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the alkoxy group, making these sites prone to interaction with electrophiles or hydrogen bond donors. The amino group's hydrogen atoms would exhibit positive potential, making them potential hydrogen bond donor sites. cornell.edu Such maps are invaluable for predicting intermolecular interactions, including those with biological receptors. researchgate.netresearchgate.net
Conformational Analysis and Energy Landscapes
The flexibility of the butan-2-yloxy side chain introduces multiple possible conformations for this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically rotating one or more dihedral angles and calculating the energy at each step. mostwiedzy.pl For this compound, key rotations would be around the C(pyridine)-O bond and the O-C(butyl) bond.
The PES scan reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them. This information helps to identify the most stable conformers and to estimate the energy barriers for rotation, which determines the flexibility of the side chain at a given temperature. Studies on other flexible molecules, such as terpyridines, show how substituent changes can induce switches in preferred conformations. mdpi.commdpi.com
Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms. An MD simulation of this compound, typically in a solvent environment, would allow for the observation of its dynamic behavior, including rotations of the side chain and vibrations of the entire structure.
By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations, which correspond to the most stable states under the simulation conditions. MD simulations can also provide insights into how the molecule interacts with its environment and can sample a broader range of conformations than a simple PES scan, offering a more complete understanding of its flexibility and preferred shapes. acs.org This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds. These predictions are often validated by comparison with experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for these predictions. researchgate.net
For a molecule like this compound, the predicted chemical shifts would be compared against experimentally obtained spectra. Discrepancies between the predicted and experimental values can provide insights into conformational dynamics or specific solvent-solute interactions not fully captured by the theoretical model.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.)
| Atom | Predicted Chemical Shift (ppm) |
| H (Pyridine Ring) | 6.5 - 8.0 |
| H (Amine) | 4.0 - 5.5 |
| H (Butoxy CH) | 4.0 - 4.5 |
| H (Butoxy CH₂) | 1.5 - 2.0 |
| H (Butoxy CH₃) | 0.9 - 1.5 |
| C (Pyridine Ring) | 110 - 160 |
| C (Butoxy CH) | 70 - 80 |
| C (Butoxy CH₂) | 25 - 35 |
| C (Butoxy CH₃) | 10 - 20 |
Theoretical vibrational analysis is a valuable tool for interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the experimental spectral bands can be achieved. These calculations are typically performed using DFT or ab initio methods. derpharmachemica.comnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. derpharmachemica.com
A normal mode analysis for this compound would involve identifying the vibrational modes associated with the stretching and bending of specific bonds, such as the C-N, C-O, N-H, and C-H bonds of the pyridine ring and the butoxy group. This analysis helps in understanding the molecular vibrations and confirming the molecular structure. researchgate.net
Table 2: Hypothetical Selected Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Pyridine) | 1580 - 1620 |
| C=C Stretch (Pyridine) | 1400 - 1500 |
| C-O Stretch | 1200 - 1300 |
| N-H Bend | 1550 - 1650 |
| C-H Bend | 1350 - 1450 |
Reaction Mechanism Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into the energetics and pathways that are often difficult to probe experimentally.
To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Various computational algorithms are used to locate the TS geometry. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. This methodology has been applied to study reactions involving pyridine derivatives.
In many chemical transformations, multiple reaction pathways may be possible. Computational chemistry allows for the exploration of these competing pathways by calculating the activation energies for each potential transition state. By comparing these energy barriers, the most likely reaction mechanism can be predicted. For instance, in reactions involving substituted pyridines, different sites on the ring or at the substituent groups may be susceptible to attack, and computational modeling can help determine the most favorable pathway.
Solvent Effects in Theoretical Chemical Processes
The solvent can have a significant impact on reaction rates and equilibria. Theoretical models can account for solvent effects in two primary ways: explicit and implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally expensive but can provide detailed information about specific solvent-solute interactions, such as hydrogen bonding.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute.
For a molecule like this compound, the choice of solvent could influence its conformational preferences and the energetics of its reactions. Theoretical studies incorporating solvent effects would be crucial for accurately modeling its chemical behavior in solution.
Reactivity and Derivatization of 2 Butan 2 Yloxy Pyridin 3 Amine
Functionalization of the Amine Group
The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation, Sulfonylation, and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation: The reaction of 2-(Butan-2-yloxy)pyridin-3-amine with acylating agents such as acyl chlorides or anhydrides is expected to proceed smoothly to form the corresponding N-substituted amides. libretexts.orgthieme-connect.de This transformation is a common strategy to introduce carbonyl functionalities, which can serve as precursors for further chemical modifications or as key structural motifs in biologically active molecules. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.net For instance, the acylation with acetyl chloride would yield N-(2-(butan-2-yloxy)pyridin-3-yl)acetamide. mdpi.com
Sulfonylation: Similarly, the amine group can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. researchgate.net This reaction leads to the formation of stable sulfonamides, a class of compounds with significant applications in medicinal chemistry. The resulting N-(2-(butan-2-yloxy)pyridin-3-yl)-4-methylbenzenesulfonamide would incorporate the tosyl group, which can influence the compound's solubility and biological activity.
Alkylation: The alkylation of the amine group in this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions are often challenging to control and can result in a mixture of mono-, di-, and even tri-alkylated products due to the increased nucleophilicity of the alkylated amine product. masterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is crucial to achieve selective mono-alkylation. organic-chemistry.org For instance, reaction with methyl iodide could potentially yield N-methyl-2-(butan-2-yloxy)pyridin-3-amine and N,N-dimethyl-2-(butan-2-yloxy)pyridin-3-amine. A more controlled approach for mono-alkylation often involves reductive amination. masterorganicchemistry.com
Table 1: Representative Functionalization Reactions of the Amine Group
| Reaction Type | Reagent Example | Product Example | Expected Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(2-(butan-2-yloxy)pyridin-3-yl)acetamide | Base (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF) |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-(butan-2-yloxy)pyridin-3-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF) |
| Alkylation | Methyl iodide | N-methyl-2-(butan-2-yloxy)pyridin-3-amine | Base (e.g., K2CO3, Cs2CO3), polar aprotic solvent (e.g., DMF, acetonitrile) |
Schiff Base Formation and Imine Chemistry
The primary amine of this compound can readily condense with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reversible reaction, typically catalyzed by an acid or a base, is a cornerstone of imine chemistry and provides a pathway to a wide array of derivatives. researchgate.netrsc.org The resulting imine can be subsequently reduced to a secondary amine or reacted with various nucleophiles. For example, the reaction with benzaldehyde (B42025) would produce (E)-N-benzylidene-2-(butan-2-yloxy)pyridin-3-amine. The stability of the formed imine can vary depending on the nature of the aldehyde or ketone used.
Table 2: Schiff Base Formation with this compound
| Carbonyl Compound | Product Imine |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-2-(butan-2-yloxy)pyridin-3-amine |
| Acetone (B3395972) | N-(propan-2-ylidene)-2-(butan-2-yloxy)pyridin-3-amine |
Palladium-Catalyzed Coupling Reactions at Nitrogen
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful method for the N-arylation and N-vinylation of amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the coupling of this compound with a wide range of aryl and vinyl halides or triflates, leading to the formation of N-aryl and N-vinyl derivatives. nih.govchemspider.com These products are valuable in materials science and medicinal chemistry. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide). chemspider.comresearchgate.net The choice of ligand and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.gov
Transformations of the Pyridine Ring
The pyridine ring of this compound, while aromatic, exhibits a distinct reactivity pattern compared to benzene, influenced by the electronegative nitrogen atom and the existing substituents.
Electrophilic Aromatic Substitution Studies on the Pyridine Nucleus
The pyridine ring is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom and the activating amino and alkoxy groups direct incoming electrophiles to specific positions on the ring. The 3-amino group is a strong activating group and directs ortho and para to itself (positions 2 and 4). The 2-butoxy group is also an activating, ortho-para directing group (directing to positions 3 and 5). The interplay of these directing effects, along with the inherent deactivation of the pyridine ring, makes predicting the outcome of EAS reactions complex.
Common EAS reactions like nitration and halogenation would likely require forcing conditions. The substitution pattern would be influenced by the combined directing effects of the amino and butoxy groups, as well as the steric hindrance imposed by the bulky sec-butoxy group.
Nucleophilic Attack and Ring-Opening Studies
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the nitrogen atom (positions 2 and 6). However, in this compound, these positions are already substituted. Nucleophilic attack at other positions is less common but can occur under specific conditions.
A more drastic transformation is the ring-opening of the pyridine ring. This can be achieved by forming a pyridinium (B92312) salt through quaternization of the ring nitrogen with an alkyl halide, followed by reaction with a nucleophile. researchgate.net For instance, reaction with methyl iodide would form N-methyl-2-(butan-2-yloxy)pyridin-3-aminium iodide. Subsequent treatment with a strong base could potentially lead to ring-opening products, offering a pathway to highly functionalized acyclic compounds. The specific products would depend on the reaction conditions and the nucleophile used.
Reactions Involving the Butan-2-yloxy Moiety
The butan-2-yloxy group introduces a chiral center and an ether linkage, offering further avenues for derivatization.
The cleavage of ether bonds is a fundamental transformation in organic synthesis. wikipedia.org In the context of this compound, the sec-butyl ether linkage can be cleaved under acidic conditions. The reaction likely proceeds through an SN1 or SN2 mechanism, depending on the reaction conditions. pressbooks.pubchemistrysteps.com
Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically effective for ether cleavage. pressbooks.pub The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Given that the butan-2-yloxy group is a secondary ether, the cleavage could proceed via a mixture of SN1 and SN2 pathways. The SN1 pathway would involve the formation of a secondary carbocation, while the SN2 pathway would involve a direct attack at the less hindered carbon of the protonated ether.
Selective cleavage to yield 3-amino-2-hydroxypyridine (B57635) and 2-halobutane would be the expected outcome. The choice of acid and reaction conditions can be tuned to favor one product over the other.
| Reactant | Reagent | Predicted Products |
|---|---|---|
| This compound | HBr (aq), reflux | 3-Amino-2-hydroxypyridine and 2-Bromobutane |
The presence of a chiral center in the sec-butyl group of this compound opens the door for stereoselective reactions. While specific literature on stereoselective transformations of the chiral butyl group in this particular molecule is scarce, general principles of asymmetric synthesis can be applied. For instance, chiroptical properties of related chiral di-sec-butyl-phenazino-18-crown-6 ligands have been studied, indicating that the chiral environment can influence the spectroscopic properties of their complexes with cations. nih.gov
It is conceivable that reactions targeting the sec-butyl group, such as oxidation or substitution, could be influenced by the chiral environment, potentially leading to diastereomeric products. However, without specific research in this area, any proposed transformations remain speculative.
Heteroatom-Directed Reactions and Chelation-Assisted Processes
The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen atom of the butoxy group, can act as heteroatom directing groups in various metal-catalyzed reactions. These groups can coordinate to a metal center, bringing it in close proximity to specific C-H bonds and thus enabling site-selective functionalization.
The amino group at the C3 position is a well-established directing group for ortho-C-H functionalization. In this molecule, it could direct a metal catalyst to the C4 position. Similarly, the pyridine nitrogen can direct functionalization to the C2 position, although this is already substituted. The oxygen of the butoxy group could also participate in chelation, potentially forming a five-membered ring with a metal coordinated to the amino group, which could further influence the regioselectivity of C-H activation.
Exploration of Cyclization Reactions to Form Fused Heterocyclic Systems
The 3-aminopyridine (B143674) moiety is a versatile precursor for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry. mdpi.comnih.gov The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to construct new rings.
For instance, reaction of this compound with α,β-unsaturated carbonyl compounds could lead to the formation of pyridopyrimidine derivatives. nih.gov Similarly, reaction with α-halo ketones could yield pyrido nih.govacs.orgoxazine or pyrido nih.govacs.orgthiazine structures, depending on the nature of the second nucleophilic group. nih.gov The synthesis of substituted pyrido[3,2-b]oxazin-3(4H)-ones from 3-aminopyridine derivatives has also been reported. nih.gov
| Reactant | Reagent | Predicted Fused Heterocyclic System |
|---|---|---|
| This compound | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine derivative |
| This compound | α-Bromo ketone (e.g., phenacyl bromide) | Pyrido[3,2-b] nih.govacs.orgoxazine derivative |
Compound Name Table
| Compound Name | Chemical Structure | CAS Number |
|---|---|---|
| This compound | [Image of the chemical structure of this compound] | 1082594-42-0 |
| 4-Iodotoluene | [Image of the chemical structure of 4-Iodotoluene] | 624-31-7 |
| 3-Amino-2-hydroxypyridine | [Image of the chemical structure of 3-Amino-2-hydroxypyridine] | 16867-04-2 |
| 2-Bromobutane | [Image of the chemical structure of 2-Bromobutane] | 78-76-2 |
| Ethyl acetoacetate | [Image of the chemical structure of Ethyl acetoacetate] | 141-97-9 |
| Phenacyl bromide | [Image of the chemical structure of Phenacyl bromide] | 70-11-1 |
Advanced Applications in Materials Science and Catalysis Research
A Versatile Precursor in Coordination Chemistry
The presence of both a nitrogen atom within the pyridine (B92270) ring and an exocyclic amino group makes 2-(Butan-2-yloxy)pyridin-3-amine an excellent candidate for use as a ligand in coordination chemistry. These two nitrogen centers can act as donor atoms, allowing the molecule to bind to metal ions and form stable complexes.
Crafting Metal Complexes
The synthesis of metal complexes using this compound as a ligand is a foundational step in exploring its potential. While specific documented syntheses with this exact ligand are not extensively reported in publicly available literature, the general approach involves the reaction of the aminopyridine derivative with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, would be crucial in determining the final structure of the complex.
For analogous aminopyridine ligands, complexes with a variety of transition metals, including cobalt and nickel, have been successfully synthesized. elsevierpure.com These syntheses often involve straightforward mixing of the ligand and metal salt at room temperature or with gentle heating.
Unraveling Coordination and Electronic Properties
The way in which this compound coordinates to a metal center is a key area of investigation. It can potentially act as a monodentate ligand, binding through either the pyridine nitrogen or the amino nitrogen. More interestingly, it could function as a bidentate chelating ligand, forming a stable ring structure with the metal ion by coordinating through both nitrogen atoms. The bulky sec-butoxy group is expected to exert significant steric influence on the coordination sphere of the metal, potentially leading to unique geometries and reactivities.
The electronic properties of the resulting complexes are also of great interest. The interplay between the electron-donating amino group and the pyridine ring, modified by the alkoxy substituent, will modulate the electron density at the metal center. This, in turn, influences the redox properties of the complex, which is a critical factor for catalytic applications.
Catalytic Frontiers: Homogeneous and Heterogeneous Systems
Metal complexes derived from aminopyridine ligands are being explored for their catalytic activity in a range of chemical transformations, excluding biological applications. While specific catalytic studies on complexes of this compound are yet to be widely published, related aminopyridine complexes have shown promise in various catalytic processes. The design of these catalysts focuses on creating a specific environment around the metal center that facilitates the desired reaction.
The potential for both homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase, exists. The ability to tune the electronic and steric properties of the ligand by modifying the alkoxy and amino groups could allow for the development of highly selective and efficient catalysts for industrial applications.
Building Blocks for Advanced Materials
Beyond its role in coordination chemistry, this compound holds promise as a fundamental component in the construction of larger, functional materials such as polymers and supramolecular assemblies.
A Monomer for Tailored Polymers
The amino group on the this compound molecule provides a reactive handle for its incorporation into polymer chains. This can be achieved through various polymerization techniques, transforming the small molecule into a repeating unit within a macromolecule. The resulting functional polymers would possess the inherent properties of the pyridine and butoxy groups along their backbone or as side chains.
While the direct polymerization of this compound has not been specifically detailed, research on other amine-functional polymers provides a conceptual framework. polysciences.com These polymers can exhibit a range of interesting properties and are used in coatings, adhesives, and for surface modification. The presence of the pyridine moiety could also impart specific functionalities, such as the ability to coordinate with metals or act as a basic site.
Engineering Self-Assembled Systems
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers another avenue for the application of this compound. The hydrogen bonding capabilities of the amino group, along with potential π-π stacking interactions of the pyridine ring, can drive the spontaneous organization of these molecules into well-defined, higher-order structures. elsevierpure.com
The formation of such self-assembled systems is highly dependent on the molecular structure and the surrounding environment. By carefully designing the system, it may be possible to create novel materials with ordered architectures, such as liquid crystals or molecular networks. These materials could have applications in areas like sensing, separations, or as templates for the synthesis of other materials. The study of supramolecular assemblies of similar pyridine-containing molecules has demonstrated the formation of intricate one-, two-, and three-dimensional networks. elsevierpure.com
Precursor for Advanced Organic Materials
There is currently no available research detailing the use of this compound as a building block for advanced organic materials. The sections below reflect the absence of data in these specific areas of application.
Synthesis of Fluorescent Probes and Dyes (excluding biological imaging)
No studies have been found that report the synthesis of non-biological fluorescent probes or dyes using this compound as a starting material or intermediate. The fluorescence properties of this specific compound have not been characterized in the scientific literature. While some aminopyridine derivatives are known to serve as scaffolds for fluorescent molecules, this has not been demonstrated for this compound.
Development of Optoelectronic Materials
Similarly, the development of optoelectronic materials from this compound is not documented. Research into the electronic and optical properties of materials derived from this compound, which would be essential for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), has not been published.
Chiral Resolution and Asymmetric Synthesis Auxiliary
The presence of a chiral center in the butan-2-yloxy group theoretically allows for the application of this compound as a chiral auxiliary in asymmetric synthesis or as a resolving agent for chiral compounds. However, there is no scientific literature or patent documentation to support its use in this capacity. The efficacy and stereoselectivity of this compound in chiral applications have not been investigated or reported.
Future Research Directions and Methodological Innovations
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research on 2-(Butan-2-yloxy)pyridin-3-amine will likely prioritize the development of environmentally benign synthetic routes. Key areas of focus will include the use of greener solvents, atom-economical reactions, and the exploration of catalytic systems that minimize waste and energy consumption.
Current synthetic strategies often rely on traditional organic solvents and stoichiometric reagents. A shift towards greener alternatives is anticipated. For instance, the etherification of 2-hydroxypyridine (B17775) with a suitable butane-2-ol derivative could be explored in solvents like dimethyl sulfoxide (B87167) (DMSO), which, while not perfectly green, can be part of more sustainable processes when recycling is implemented. mdpi.com The subsequent amination step could also be optimized to avoid hazardous reagents and solvents.
The development of catalytic systems is another promising frontier. For example, the synthesis of related alkoxypyridines has been achieved using phase-transfer catalysis, which can enhance reaction rates and reduce the need for harsh conditions. mdpi.com Future work could investigate the application of such catalytic methods to the synthesis of this compound, potentially leading to higher yields and improved sustainability profiles. The use of biocatalysis, employing enzymes to carry out specific synthetic steps, also represents a significant area for future exploration, offering high selectivity under mild conditions. bme.hu
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Use of Greener Solvents | Replacing traditional solvents with alternatives like DMSO or bio-derived solvents. mdpi.com | Reduced environmental impact and improved worker safety. |
| Atom-Economical Reactions | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimized waste generation and increased efficiency. |
| Catalytic Methods | Employing phase-transfer or biocatalysis for the etherification and amination steps. mdpi.combme.hu | Milder reaction conditions, higher yields, and reduced energy consumption. |
| Photoinduced Synthesis | Utilizing light to mediate key bond-forming reactions, potentially avoiding harsh reagents. acs.org | Access to novel reaction pathways and enhanced sustainability. |
Integration of Machine Learning in Reaction Pathway Prediction and Optimization
The intersection of computational chemistry and machine learning (ML) is poised to revolutionize synthetic chemistry. acs.org For this compound, ML algorithms can be trained on existing datasets of pyridine (B92270) reactions to predict optimal reaction conditions, potential side products, and even entirely new synthetic routes. researchgate.net
By developing ML models, researchers can screen a vast number of potential catalysts and solvent systems virtually, significantly reducing the experimental workload and accelerating the discovery of more efficient synthetic protocols. researchgate.net For instance, an ML model could predict the most effective catalyst for the stereospecific etherification of 2-hydroxypyridine, ensuring the desired chirality of the butan-2-yloxy group is obtained.
Furthermore, machine learning can aid in the prediction of physicochemical properties and reactivity. By analyzing the electronic and steric features of the molecule, ML models can forecast how this compound will behave in different chemical environments, guiding the design of future experiments. acs.org This predictive power can be particularly valuable in exploring the unexplored reactivity pathways discussed in a later section.
Exploration of Novel Spectroscopic Techniques for In Situ Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Future research on the synthesis of this compound will benefit from the application of advanced in situ spectroscopic techniques.
Techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the progress of the etherification and amination reactions. capes.gov.brnih.gov This allows for precise determination of reaction endpoints, optimization of reaction times, and the identification of any unexpected intermediates or side products. For example, in situ IR could monitor the disappearance of the hydroxyl group of 2-hydroxypyridine and the appearance of the C-O-C ether stretch, providing real-time kinetic data.
Difference frequency generation (DFG) spectroscopy is another powerful technique that could be adapted for studying the adsorption and reaction of pyridine derivatives at interfaces, which could be relevant for catalytic syntheses. capes.gov.br By providing a detailed picture of the reaction as it happens, these in situ methods will enable a more rational and efficient approach to the synthesis of this compound.
Design of Advanced Analytical Methods for Research Scale Quantification
Accurate quantification is crucial for optimizing reaction yields and for any subsequent application of this compound in a research context. While standard techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for the analysis of pyridine derivatives, there is room for the development of more advanced and specialized methods. helixchrom.comresearchgate.netdtic.mil
Future research could focus on developing highly sensitive and selective HPLC methods, perhaps utilizing mixed-mode columns that can provide unique selectivity for polar compounds like aminopyridines. helixchrom.com The development of methods compatible with mass spectrometry (LC-MS) would also be highly beneficial for both quantification and structural confirmation. helixchrom.com
Beyond chromatography, other analytical techniques could be explored. For instance, spectrophotometric methods, potentially after derivatization, could offer a simpler and more rapid means of quantification in specific research applications. nih.gov The development of validated, research-scale quantitative methods will be essential for ensuring the reliability and reproducibility of future studies involving this compound.
| Analytical Technique | Potential Application | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from reaction mixtures and starting materials. helixchrom.comresearchgate.netdtic.mil | High resolution and sensitivity, well-established for pyridine derivatives. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-selective detection of MS for confident identification and quantification. helixchrom.com | High specificity and structural information. |
| Gas Chromatography (GC) | Analysis of volatile impurities or reaction byproducts. nih.gov | Excellent for separating and quantifying volatile organic compounds. |
| Spectrophotometry | Rapid quantification, potentially after a color-forming reaction. nih.gov | Simplicity and speed for routine analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantitative analysis (qNMR). nih.gov | Provides detailed structural information and can be used for absolute quantification. |
Unexplored Reactivity Pathways and Functional Group Interconversions
The true chemical potential of this compound likely extends far beyond its current applications. Future research should dedicate significant effort to exploring its unexplored reactivity and the potential for novel functional group interconversions.
The amino group at the 3-position is a prime site for a wide range of transformations. Diazotization followed by Sandmeyer-type reactions could introduce a variety of substituents at this position, leading to a diverse library of new pyridine derivatives. The amino group can also be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions.
The 2-alkoxy group, while generally stable, can also participate in interesting chemistry. acs.org For instance, cleavage of the ether bond under specific conditions could regenerate the 2-pyridone, a valuable synthetic intermediate. The alkoxy group can also influence the regioselectivity of reactions on the pyridine ring.
Furthermore, the pyridine nitrogen itself can be quaternized or oxidized to the corresponding N-oxide, which can then undergo further transformations. acs.org The exploration of metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at other positions on the pyridine ring could also lead to novel and complex molecular architectures. rsc.org A systematic investigation of these and other reactivity pathways will undoubtedly uncover new and valuable chemistry for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
